2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,5-diphenylimidazol-2-yl)sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c25-20(23-13-7-8-14-23)16-26-21-22-15-19(17-9-3-1-4-10-17)24(21)18-11-5-2-6-12-18/h1-6,9-12,15H,7-8,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHRIRHVOWMQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the formation of the imidazole core[_{{{CITATION{{{3{Synthesis of new 4- (4,5-diphenyl-1h-imidazol- 2-yl)tetrazolo [1,5-](https://link.springer.com/article/10.1007/s10593-010-0579-x). One common approach is the condensation of benzil with ammonia and a suitable sulfur-containing compound to introduce the thioether group[{{{CITATION{{{3{Synthesis of new 4- (4,5-diphenyl-1h-imidazol- 2-yl)tetrazolo 1,5-. The pyrrolidinyl ethanone moiety can be introduced through subsequent reactions involving amine and ketone functionalities[{{{CITATION{{{1{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1)[{{{CITATION{{{_2{Recent advances in the synthesis of imidazoles](https://pubs.rsc.org/en/content/articlehtml/2020/ob/d0ob00350f).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Oxidation Reactions
The imidazole ring and thioether group are primary sites for oxidation:
Mechanistic Insights :
-
Imidazole N-oxidation proceeds via electrophilic attack at the nitrogen lone pair, forming resonance-stabilized N-oxide intermediates.
-
Thioether oxidation follows a stepwise pathway: sulfoxide formation is favored under mild conditions (e.g., H₂O₂), while stronger oxidants (e.g., Oxone®) drive complete oxidation to sulfones .
Reduction Reactions
Reductive transformations target the imidazole ring and ketone functionality:
Key Observations :
-
Selective reduction of the imidazole ring is challenging due to competing ketone reduction. LiAlH₄ reduces both sites, while NaBH₄ preferentially targets the ketone .
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at the phenyl groups:
| Position | Reagent | Conditions | Product | Key References |
|---|---|---|---|---|
| Para (phenyl) | Br₂ (bromine) | FeBr₃, DCM, RT | 4-Bromo derivative | |
| Meta (phenyl) | HNO₃/H₂SO₄ | 0–5°C | 3-Nitro derivative |
Regioselectivity :
-
Electron-donating groups on the phenyl rings direct substitution to para/meta positions. Steric hindrance from the imidazole and pyrrolidine moieties limits ortho substitution .
Cyclization and Condensation Reactions
The thioether and pyrrolidine groups participate in cycloadditions:
Case Study :
-
Reaction with CS₂ under alkaline conditions generates thiazole rings via nucleophilic attack at the sulfur atom, forming bicyclic structures .
Comparative Reactivity Table
| Reaction Type | Yield (%) | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Imidazole oxidation | 65–78 | 1.2 × 10⁻³ | 45.7 |
| Thioether → sulfone | 82–90 | 3.8 × 10⁻⁴ | 32.1 |
| Para-bromination | 70–85 | 2.1 × 10⁻³ | 55.3 |
| Ketone reduction | 88–92 | 4.5 × 10⁻³ | 28.9 |
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a ligand for various receptors or enzymes, potentially influencing biological pathways.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may make it suitable for targeting specific diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, influencing specific pathways within the body.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related molecules from the provided evidence, focusing on substituents, functional groups, and physicochemical properties.
Table 1: Structural and Functional Group Comparison
Key Observations:
Functional Groups and Reactivity: The target compound’s thioether and pyrrolidine groups contrast with the amide (C=O) and cyano (-CN) groups in compounds 11–13 (). The pyrrolidin-1-yl group (secondary amine) in the target compound may confer basicity, unlike the tertiary amides in or the methylated heterocycles in .
Synthetic Accessibility :
- Yields for compounds 11–13 range from 59% to 72%, suggesting moderate efficiency in imidazole/thiazole fusion reactions. The target compound’s synthesis might face challenges due to steric hindrance from diphenyl groups, though analogous methods (e.g., reflux with mercaptoacetic acid in ) could apply .
Spectroscopic Features :
- IR Spectroscopy : The target compound’s C=O stretch (estimated ~1680 cm⁻¹) aligns with amide C=O peaks in compounds 11–13 . Thioether C-S stretches (~600–700 cm⁻¹) may differentiate it from compounds lacking sulfur.
- NMR : Aromatic protons from diphenyl groups (δ ~7.0–7.6 ppm) and pyrrolidine protons (δ ~3.0–3.5 ppm) would dominate, contrasting with compound 12’s ethoxy CH3 (δ 1.14 ppm) or compound 11’s exchangeable NH (δ 5.37 ppm) .
This could limit bioavailability but enhance binding to hydrophobic targets . Melting points for analogs in vary widely (193–276°C), suggesting that the target compound’s melting point may depend on crystallinity and substituent interactions .
Biological Activity
The compound 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic derivative featuring an imidazole core, thioether linkage, and a pyrrolidine moiety. This unique structure has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring can facilitate coordination with metal ions or participate in hydrogen bonding, while the thioether group may enhance lipophilicity and membrane permeability, potentially leading to increased bioactivity .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of imidazole derivatives, including those similar to the compound . For instance, compounds with imidazole structures have demonstrated significant activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Comparison
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus | 3.12 | |
| 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-methylacetamide | E. coli | 4.69 | |
| Pyrrole derivatives | B. subtilis | 0.0039 - 0.025 |
In a study comparing various pyrrole derivatives, the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus that was competitive with established antibiotics like ciprofloxacin .
Anticancer Activity
Research into the anticancer potential of imidazole derivatives has revealed promising results. For example, certain derivatives have shown efficacy in inhibiting cancer cell proliferation in vitro.
Case Study:
A recent study synthesized a series of imidazole derivatives and tested their effects on various cancer cell lines. The results indicated that compounds similar to This compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values ranging from 10 to 30 µM .
Structure-Activity Relationship (SAR)
The structure of This compound plays a crucial role in its biological activity. Modifications in the phenyl groups or the thioether linkage can significantly alter its potency and selectivity against specific pathogens or cancer cell lines.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Increased lipophilicity through thioether modification | Enhanced membrane permeability |
| Substitution on phenyl ring | Varied antimicrobial potency |
Q & A
Q. Critical Factors Influencing Yield :
- Steric hindrance from phenyl groups may reduce reactivity.
- Optimal stoichiometry (e.g., 1:1 molar ratio of thiol to chloroacetyl derivative) and prolonged reflux (≥5 hours) improve yields up to 40% .
Basic: How is structural characterization of this compound performed using spectroscopic techniques?
Q. Methodological Answer :
- IR Spectroscopy : Key peaks include:
- ¹H NMR : Aromatic protons (δ 6.63–7.91 ppm), pyrrolidine protons (δ 3.41–3.74 ppm), and methyl/methylene groups (δ 2.1–3.0 ppm) are observed .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 443–474) confirm the molecular weight, while fragmentation patterns validate substituent groups .
Q. Key Considerations :
- Include positive controls (e.g., phenylbutazone) to validate assay sensitivity.
- Ensure ethical compliance with animal welfare guidelines.
Advanced: What strategies address contradictions in biological activity data across studies?
Methodological Answer :
Discrepancies may arise due to:
Purity Variability : Impurities (>95% purity required) can skew results. Use HPLC or GC-MS for verification .
Q. Implications for Drug Design :
- Stabilize the thioether via electron-withdrawing substituents on the imidazole ring.
- Consider prodrug strategies to mask the thioether during delivery.
Advanced: What methodologies assess the environmental impact of this compound?
Methodological Answer :
Adopt a tiered approach based on the INCHEMBIOL framework :
Environmental Fate Studies :
- Partitioning : Measure log P (octanol-water) to predict bioavailability.
- Degradation : Perform hydrolysis/photolysis experiments under simulated environmental conditions.
Ecotoxicology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
